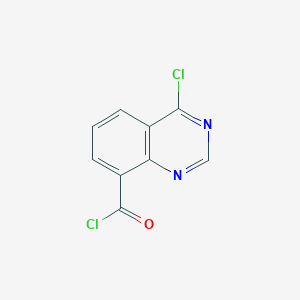
4-Chloroquinazoline-8-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloroquinazoline-8-carbonyl chloride is a chemical compound with the molecular formula C9H4Cl2N2O. It belongs to the quinazoline family, which is known for its significant biological activities and applications in medicinal chemistry. Quinazolines are benzo-fused nitrogen heterocycles that have been widely studied for their potential therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloroquinazoline-8-carbonyl chloride can be synthesized through the halogenation of 4-hydroxyquinazolines. This process involves the use of phosphoryl, thionyl, or carbonyl halides in the presence of a catalytically effective amount of N,N-dialkylformamide . The reaction is catalyzed by the addition of soluble organic halide salts.
Industrial Production Methods: In industrial settings, the preparation of 4-chloroquinazoline derivatives often involves metal-catalyzed reactions. These methods are efficient and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloroquinazoline-8-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as 1-phenyl-3-methylpyrazol-5-one in the presence of a base like triethylamine in dimethylformamide (DMF).
Oxidation and Reduction: These reactions can be carried out using common oxidizing and reducing agents under controlled conditions.
Major Products: The major products formed from these reactions include substituted quinazolines, which have significant biological activities .
Applications De Recherche Scientifique
4-Chloroquinazoline-8-carbonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-chloroquinazoline-8-carbonyl chloride involves its interaction with molecular targets such as receptor tyrosine kinases. These interactions can inhibit the signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound’s effects are mediated through the inhibition of key enzymes and receptors in these pathways .
Comparaison Avec Des Composés Similaires
4-Chloroquinazoline: A closely related compound with similar biological activities.
Quinazoline-sulfonamides: These derivatives have shown potential as antitumor agents.
2-Phenylquinazolin-4-amine: Another quinazoline derivative with significant biological properties.
Uniqueness: 4-Chloroquinazoline-8-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an intermediate in the synthesis of bioactive compounds make it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H4Cl2N2O |
|---|---|
Poids moléculaire |
227.04 g/mol |
Nom IUPAC |
4-chloroquinazoline-8-carbonyl chloride |
InChI |
InChI=1S/C9H4Cl2N2O/c10-8-5-2-1-3-6(9(11)14)7(5)12-4-13-8/h1-4H |
Clé InChI |
ZZGKHDSMCINHRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)Cl)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















